molecular formula C18H11FN2O B5731090 4-cyano-2-fluoro-N-1-naphthylbenzamide

4-cyano-2-fluoro-N-1-naphthylbenzamide

Cat. No. B5731090
M. Wt: 290.3 g/mol
InChI Key: FOBIZNCZEMSHAU-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-1-naphthylbenzamide, also known as CFN, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its unique properties, CFN has gained significant attention in the field of scientific research.

Mechanism of Action

4-cyano-2-fluoro-N-1-naphthylbenzamide exerts its biological effects by inhibiting the activity of protein kinase CK2, which is involved in the regulation of various cellular processes. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and cell cycle regulators. By inhibiting CK2, this compound can alter the phosphorylation status of its substrates and modulate their activity, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of reactive oxygen species, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This compound can also enhance the activity of autophagy, a cellular process that degrades damaged proteins and organelles, and promote the clearance of toxic protein aggregates in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-cyano-2-fluoro-N-1-naphthylbenzamide has several advantages and limitations for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the biological functions of CK2 and its substrates. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has limited solubility in water and may require the use of organic solvents for in vitro experiments. Furthermore, this compound may have off-target effects on other kinases and proteins, which should be taken into consideration when interpreting the results of experiments.

Future Directions

4-cyano-2-fluoro-N-1-naphthylbenzamide has several potential future directions for scientific research. One possible direction is to investigate its therapeutic potential in combination with other drugs or therapies for cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of this compound. Finally, the role of CK2 in various cellular processes and diseases is still not fully understood, and further research is needed to elucidate its biological functions and identify new therapeutic targets.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent and selective inhibitor of CK2 and has potential therapeutic applications in various diseases. This compound has several advantages and limitations for lab experiments, and its future directions include investigating its therapeutic potential, developing more potent and selective inhibitors, and elucidating the biological functions of CK2.

Synthesis Methods

4-cyano-2-fluoro-N-1-naphthylbenzamide can be synthesized by the reaction between 4-cyano-2-fluoroaniline and 1-naphthylisocyanate in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure, followed by purification and characterization of the product using various analytical techniques.

Scientific Research Applications

4-cyano-2-fluoro-N-1-naphthylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. This compound has also been found to have neuroprotective effects and can prevent the formation of toxic protein aggregates in neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in inflammatory diseases.

properties

IUPAC Name

4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O/c19-16-10-12(11-20)8-9-15(16)18(22)21-17-7-3-5-13-4-1-2-6-14(13)17/h1-10H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBIZNCZEMSHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327528
Record name 4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

586369-07-5
Record name 4-cyano-2-fluoro-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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